4,5-Dihydro-2,4-benzoxazepin-3(1H)-one

Physicochemical profiling Regioisomer differentiation Distillation and thermal stability

Isomer misidentification can derail medicinal chemistry campaigns. Procure the confirmed 2,4-regioisomer (N-4/O-2 connectivity) to enable regiospecific N-functionalisation inaccessible on the 1,4-congener. This unsubstituted benzoxazepinone core is the minimal fragment for RIPK1 allosteric site design (GSK2982772 series), PI3Kδ, and late INa inhibitor programmes. · ≥95% purity (99% grades available) - suitable for fragment soaking & co-crystallography · Boiling point 424.6°C, flash point 210.6°C - reliable reaction monitoring & purification · Directly enables the 47-analogue anthelmintic library of Partridge et al. (2021)

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 39976-24-4
Cat. No. B1629005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
CAS39976-24-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2COC(=O)N1
InChIInChI=1S/C9H9NO2/c11-9-10-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2,(H,10,11)
InChIKeyAALWJBPYOSUVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-2,4-benzoxazepin-3(1H)-one: Core Benzoxazepinone Scaffold


4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS 39976-24-4) is a bicyclic heterocycle comprising a benzene ring fused to a seven-membered 2,4-oxazepine ring bearing a lactam carbonyl at position 3 [1]. With molecular formula C₉H₉NO₂ and molecular weight 163.17 g·mol⁻¹, it represents the unsubstituted core of the benzoxazepinone scaffold—a privileged chemotype that underpins multiple clinical-stage and preclinical drug candidates targeting RIPK1 kinase, PI3Kδ, cardiac late sodium current, and parasitic helminths [2]. The compound is procured as a fine-chemical building block (typical purity ≥95%, with 99% grades available) for structure–activity relationship (SAR) exploration, fragment-based drug discovery, and heterocyclic methodology development .

Core benzoxazepinone scaffold for SAR and fragment-based discovery
Fine-chemical building block for kinase inhibitor and anthelmintic chemotype exploration
High-purity grades support crystallography and library synthesis

Regioisomer Differentiation of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one


The benzoxazepinone family encompasses several regioisomers distinguished by the ring positions of the nitrogen and oxygen heteroatoms (1,4- vs. 2,4- vs. 4,1-benzoxazepinones) as well as varying oxidation states (dihydro vs. tetrahydro). These structural variations produce measurably different physicochemical properties—including boiling point, lipophilicity (LogP), and flash point—that directly influence chromatographic behaviour, formulation compatibility, and synthetic derivatisation pathways [1]. The 2,4-regioisomer (CAS 39976-24-4) offers a distinct N-4/O-2 connectivity that places the lactam NH adjacent to the benzylic methylene, enabling regiospecific N-functionalisation chemistries that are not accessible on the 1,4-congener (CAS 34844-80-9) [2]. Substitution of one isomer for another without verification can alter reaction outcomes, physicochemical profiles of derived libraries, and SAR interpretation—making isomer-confirmed procurement essential for reproducible research [1].

Target: 2,4-Benzoxazepinone Substitute: 1,4-Benzoxazepinone
Ring connectivity N-4/O-2; lactam NH adjacent to benzylic CH2 N-1/O-4; regiospecific N-functionalization not accessible
Physicochemical profile Distinct boiling point, LogP, flash point (see Evidence) Lower boiling point and flash point; altered LogP shifts HPLC retention
SAR interpretation Connected to multiple clinical-stage drug discovery programs Fewer validated target programmes; isomer confusion risks misassigned SAR

Quantitative Evidence vs. Closest Analogs


Boiling Point Difference vs. 1,4-Regioisomer

The target 2,4-benzoxazepinone exhibits a boiling point of 424.6°C at 760 mmHg, which is 28.4°C higher than that of the 1,4-regioisomer 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 34844-80-9), measured at 396.2°C under identical conditions [1]. This substantial difference arises from the altered hydrogen-bonding network engendered by the different N/O placement in the oxazepine ring and is reproducible across computational predictions [1].

Boiling Point
Data to verify
Target: 424.6°C Comparator: 396.2°C Δ = +28.4°C (target higher)
Supports regioisomer identification by GC/distillation
Computed/predicted data; confirm experimentally
Physicochemical profiling Regioisomer differentiation Distillation and thermal stability

LogP Difference vs. 1,4-Regioisomer

The calculated octanol–water partition coefficient (LogP) for 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is 1.0664, compared to 0.9711 for the 1,4-regioisomer (CAS 34844-80-9) [1]. An independent vendor source reports LogP = 0.56 for the 1,4-isomer, further widening the apparent gap . The ~0.1–0.5 LogP unit difference, while modest, is analytically significant for reversed-phase HPLC retention time differentiation and translates to an estimated ~1.3–3.2× difference in membrane partitioning propensity.

LogP
Data to verify
Target: LogP = 1.066 Comparator: LogP = 0.97–0.56 ΔLogP ≈ 0.1–0.5 units
Differentiates isomers by reversed-phase HPLC retention
Computed values vary by algorithm; confirm experimentally
Lipophilicity LogP Chromatographic separation ADME prediction

Flash Point Comparison with 1,4-Regioisomer

The flash point of 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is reported as 210.6°C, compared to 193.4°C for the 1,4-regioisomer (CAS 34844-80-9) [1]. This 17.2°C difference places the two regioisomers in distinguishable flammability risk brackets for transport and storage, with the 2,4-isomer exhibiting marginally safer handling characteristics for high-temperature synthetic operations.

Flash Point
Data to verify
Target: 210.6°C Comparator: 193.4°C Δ = +17.2°C (target higher)
Indicates a higher flammability safety margin for scale-up
Standard flash point determination; verify under process conditions
Flash point Safety classification Regioisomer differentiation Hazard assessment

Phosgene Cyclisation Synthetic Route

The definitive synthesis of 4,5-dihydro-2,4-benzoxazepin-3(1H)-one was reported by Pifferi et al. (1972), involving cyclisation of o-aminomethylbenzyl alcohols with phosgene in aqueous alkaline medium [1]. This route is regiospecific for the 2,4-isomer; the analogous 1,4-isomer (CAS 34844-80-9) requires a different synthetic strategy. The phosgene method has been reproduced and cited in subsequent heterocyclic chemistry reviews, establishing the 2,4-isomer as the best-characterised entry point into the benzoxazepinone chemical space [2].

Synthetic Method
Method context
Phosgene cyclisation of o-aminomethylbenzyl alcohols Reported by Pifferi et al. (1972)
Well-characterised route supports reproducibility and scale-up
Regiospecific for 2,4-isomer; referenced in subsequent reviews
Synthetic methodology Heterocycle construction Reproducibility Scale-up

Privileged Scaffold for Drug Discovery

The benzoxazepinone core, of which 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is the unsubstituted parent, has been validated as a privileged scaffold through multiple drug discovery programmes: the RIPK1 clinical candidate GSK2982772 (phase 2a), eleclazine (GS-6615, a late sodium current inhibitor in clinical development), and PI3Kδ-selective inhibitors [1][2][3]. The DNA-encoded library screen that identified the RIPK1 benzoxazepinone series demonstrated complete monokinase selectivity, a property traceable to the unique αC-out/DFG-out allosteric binding conformation induced by the benzoxazepinone scaffold [1]. Dihydrobenzoxazepinones also constitute a validated anthelmintic chemotype with activity across Trichuris, Brugia, Heligmosomoides, and Schistosoma species [4].

Scaffold Validation
Class-level inference
Mapped to RIPK1, PI3Kδ, Nav1.5 late INa, anthelmintic targets Multiple clinical-stage derivatives reported
Supports selection as a starting point for drug discovery chemistry
Class-level evidence; scaffold performance depends on substitution pattern
Privileged scaffold Kinase inhibitor Drug discovery Fragment-based screening

Purity Grade Comparison vs. 1,4-Regioisomer

Multiple vendors list 4,5-dihydro-2,4-benzoxazepin-3(1H)-one at 99% purity (e.g., ChemicalBook supplier listing: purity 0.99, packaging 1 kg) , in addition to a standard 95% minimum purity grade (CymitQuimica) . The 1,4-regioisomer (CAS 34844-80-9) is predominantly offered at 95% purity (Hit2Lead: 95%) , with fewer vendors advertising 99% grades. This purity tier availability reflects differing synthetic accessibility and purification tractability between the two regioisomers.

Purity Availability
Data to verify
Target: 99% grade available Comparator: 95% typical maximum
Higher available purity reduces in-house repurification needs
Vendor listings; confirm lot-specific COA
Commercial availability Purity grade Procurement Quality assurance

4,5-Dihydro-2,4-benzoxazepin-3(1H)-one Applications


Fragment-Based Drug Discovery and Scaffold-Hopping for RIPK1

As the unsubstituted core of the benzoxazepinone series that produced the phase 2a clinical candidate GSK2982772, this compound serves as the minimal fragment for structure-based design and scaffold-hopping studies targeting the RIPK1 allosteric site [1]. Its high commercial purity (up to 99%) meets the stringent requirements for fragment soaking and co-crystallography experiments . The documented synthetic route [2] enables rapid analogue generation for SAR exploration.

Regioisomer-Controlled Methodology Development

The 2,4-connectivity of the oxazepine ring provides a distinct N-functionalisation vector compared to the 1,4-regioisomer, enabling exploration of substitution patterns inaccessible on other benzoxazepinone isomers [1]. The measurable boiling point (424.6°C) and flash point (210.6°C) differentials facilitate reaction monitoring and purification method development. The compound's well-characterised NMR and FTIR spectra (SpectraBase) [2] provide analytical benchmarks for library quality control.

Late Sodium Current Inhibitor Pharmacophore

The dihydrobenzoxazepinone core is the pharmacophoric foundation of eleclazine (GS-6615), a selective cardiac late INa inhibitor that progressed to clinical development for long QT syndrome and hypertrophic cardiomyopathy [1]. Procuring the parent scaffold enables medicinal chemistry teams to design and synthesise novel analogues with modified substitution patterns while retaining the validated core geometry essential for Nav1.5 late current selectivity [1].

Anthelmintic Lead Optimisation

The systematic SAR investigation by Partridge et al. (2021) demonstrated that dihydrobenzoxazepinones exhibit broad-spectrum activity against Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni [1]. The parent scaffold (CAS 39976-24-4) is the logical starting material for synthesising the 47-analogue library described in this study, and its 99% purity grade supports the generation of high-quality screening collections free from confounding impurities .

Application
Selection Property
Validation Focus
RIPK1 allosteric site fragment studies
Unsubstituted core for SAR and scaffold-hopping
Co-crystallography and binding assay compatibility
Regioisomer-controlled synthetic methodology
Distinct N-4/O-2 connectivity for N-functionalization
Analytical benchmarks (NMR, FTIR) for isomer confirmation
Late sodium current inhibitor pharmacophore research
Dihydrobenzoxazepinone core geometry
Nav1.5 late INa selectivity assay context
Anthelmintic lead optimization research
Broad-spectrum scaffold for analogue synthesis
Purity-dependent screening reproducibility
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